1,1'-Thiobis(2-naphthol)
Overview
Description
1,1’-Thiobis(2-naphthol) is an organic compound with the molecular formula C20H14O2S. It is a white to light gray or light orange powder or crystal that is soluble in dimethylformamide. This compound is known for its unique structure, which consists of two naphthol units linked by a sulfur atom. It has various applications in scientific research and industry due to its chemical properties .
Preparation Methods
1,1’-Thiobis(2-naphthol) can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthol with sulfur dichloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1,1’-Thiobis(2-naphthol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The hydroxyl groups in 1,1’-Thiobis(2-naphthol) can undergo substitution reactions with halogens or other electrophiles. Reagents like thionyl chloride or phosphorus tribromide are commonly employed.
Coupling Reactions: This compound can participate in coupling reactions to form larger, more complex molecules. .
Scientific Research Applications
1,1’-Thiobis(2-naphthol) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-Thiobis(2-naphthol) involves its ability to interact with other molecules and ions. For instance, it can form complexes with metal ions, which can lead to various chemical and biological effects. The compound’s hydroxyl groups and sulfur atom play crucial roles in these interactions, allowing it to act as a chelating agent and participate in redox reactions.
Comparison with Similar Compounds
1,1’-Thiobis(2-naphthol) can be compared to other similar compounds, such as:
1,1’-Thiodi(2-naphthol): This compound has a similar structure but may differ in its reactivity and applications.
Bis(2-hydroxy-1-naphthyl) sulfide: Another related compound with comparable properties and uses.
2,2’-Dihydroxy-1,1’-binaphthyl: This compound lacks the sulfur atom but shares similar structural features and chemical behavior
1,1’-Thiobis(2-naphthol) stands out due to its unique combination of hydroxyl groups and a sulfur linkage, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMQZVPTMKXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066162 | |
Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-15-0 | |
Record name | 1,1′-Thiobis(2-naphthol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17096-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1'-Thiobis(2-naphthol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Thiobis(2-naphthol) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11877 | |
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Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-thiobis(2-naphthol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-Thiobis(2-naphthol) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA87692Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1'-Thiobis(2-naphthol) is an organic compound with the molecular formula C20H14O2S []. It exists in two monoclinic crystalline forms, differing in unit-cell dimensions, packing density, and conformation [].
A: The presence of the thioether (S) linkage and hydroxyl (OH) groups in 1,1'-Thiobis(2-naphthol) allows it to be incorporated into polymers like sulfonated poly(ether sulfide sulfone) (SPESS) []. This incorporation significantly impacts the mechanical, thermal, and morphological properties of polysulfone membranes, enhancing their tensile strength and potentially influencing their performance in various applications [].
A: Yes, incorporating 1,1'-Thiobis(2-naphthol) into a benzimidazole-based molecule creates a receptor (L) with selective fluorescence turn-on for Ag+ ions in solution []. This selectivity suggests its potential use in developing Ag+ ion sensors.
A: Interestingly, the [Ag(+)-L] complex demonstrates secondary recognition towards specific amino acids, namely cysteine (Cys), aspartic acid (Asp), and glutamic acid (Glu), through a fluorescence turn-off mechanism []. This secondary recognition highlights its potential for developing more complex sensing systems.
A: While specific computational studies on 1,1'-Thiobis(2-naphthol) itself are not detailed in the provided abstracts, research has explored fluorinated ortho-linked polyamides derived from this compound []. This suggests potential research avenues exploring structure-property relationships through computational methods.
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